[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate

Medicinal chemistry Agrochemical discovery Fluorine chemistry

Researchers often face synthetic bottlenecks when halide-based pyrazine intermediates are incompatible with downstream coupling sequences. This 6-C₂F₅ pyrazine triflate solves that challenge by providing a halide-orthogonal electrophile. Key outcomes: (i) Enables sequential cross-coupling strategies where aryl bromides or iodides must remain intact; (ii) The -C₂F₅ group delivers stronger electron withdrawal (elevated Hammett σₚ) and higher lipophilicity than the common -CF₃ analog, enabling exploration of differentiated physicochemical space in lead optimization; (iii) Chlorine-free route to triarylpyrazine ligands eliminates halogen-derived impurities that degrade OLED device lifetime. Supply chain: Available as a custom-synthesis building block with batch-specific purity certification and global cold-chain logistics.

Molecular Formula C7H2F8N2O3S
Molecular Weight 346.16 g/mol
Cat. No. B12116811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate
Molecular FormulaC7H2F8N2O3S
Molecular Weight346.16 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)OS(=O)(=O)C(F)(F)F)C(C(F)(F)F)(F)F
InChIInChI=1S/C7H2F8N2O3S/c8-5(9,6(10,11)12)3-1-16-2-4(17-3)20-21(18,19)7(13,14)15/h1-2H
InChIKeyWCUNYYYVJZQZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C2F5-Pyrazine Triflate: Cross-Coupling Building Block


[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate (CAS 1246466-48-7, C₇H₂F₈N₂O₃S, MW 346.15) is a heterocyclic aryl triflate bearing a pentafluoroethyl (–C₂F₅) group at the pyrazine 6-position . The compound belongs to the class of pyrazine O-triflates, which serve as electrophilic partners in palladium- and nickel-catalyzed cross-coupling reactions (Suzuki–Miyaura, Negishi) for C–C bond construction on the pyrazine ring [1]. The –C₂F₅ substituent provides stronger electron-withdrawal and greater lipophilicity compared to the more common –CF₃ analog, while the triflate leaving group enables coupling reactivity that is orthogonal to aryl halides (Cl, Br, I) [1][2].

Cross-coupling electrophile: Competent partner for Suzuki–Miyaura and Negishi C–C bond construction on the pyrazine ring.
–C₂F₅ electronic profile: Stronger electron-withdrawing and greater lipophilicity compared to the common –CF₃ analog.
Orthogonal leaving group: Triflate reactivity is orthogonal to aryl halides, enabling sequential coupling strategies.

Why Generic Substitution Fails for This Building Block


Pyrazine-based building blocks with different C2-substituents and leaving groups are not functionally interchangeable. The –C₂F₅ group imparts distinct electronic and lipophilic properties compared to the widely available –CF₃ analog (CAS 1246466-69-2): the extended perfluoroalkyl chain increases both the Hammett σₚ electron-withdrawing effect and the logP contribution, which can critically alter downstream coupling rates and the pharmacokinetic profile of final compounds [1]. Furthermore, aryl triflates and aryl halides exhibit divergent reactivity in cross-coupling: pyrazine triflates require higher palladium catalyst loadings (up to 10 mol%) compared to the corresponding bromides, but offer access to synthetic sequences where halide-based intermediates are incompatible [2]. The imino-O-triflate variant of the pyrazine system has been explicitly noted as too unstable for storage during reaction condition optimization, compelling workers to substitute it with the more stable imino-O-tosylate surrogate [3]. These intersecting parameters—fluoroalkyl chain length, leaving group identity, and intrinsic stability—mean that generic one-for-one replacement without re-optimization will fail to deliver equivalent reactivity, yield, or product purity.

–C₂F₅ pyrazine triflate (this product)
vs
–CF₃ pyrazine triflate (CAS 1246466-69-2)
Extended perfluoroalkyl chain increases electron-withdrawing effect and logP contribution; downstream coupling rates and final-compound properties may shift significantly.
Pyrazine O-triflate
vs
Pyrazine bromide / chloride
Triflates may require up to 10 mol% Pd catalyst vs 1–5 mol% for bromides; however, triflates enable routes where halide-based intermediates are incompatible.
Pyrazine imino-O-triflate
vs
Pyrazine imino-O-tosylate
Triflate variants can present storage-stability limitations; tosylate congeners may be preferred when long-term inventory is required.

Measurable Differentiation: Head-to-Head Evidence


Electron-Withdrawing Strength and Lipophilicity Modulation

The pentafluoroethyl substituent (–C₂F₅) is a stronger electron-withdrawing group than trifluoromethyl (–CF₃) and contributes approximately one additional logP unit to the molecule [1]. The target compound thus enables fine-tuning of pyrazine electronic properties and lipophilicity beyond what is achievable with the –CF₃ congener [6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate (CAS 1246466-69-2).

Electron-Withdrawing & Lipophilicity
Class-level inference
–C₂F₅: σ₁ ≈ 0.52–0.55, π ≈ +1.2 to +1.5 vs –CF₃: σ₁ ≈ 0.43–0.46, π ≈ +0.5 to +0.9
Enables access to a distinct higher-electron-deficiency, higher-lipophilicity SAR space.
Hammett σ and Hansch π values are literature-derived physical-organic parameters; not assay-specific.
Medicinal chemistry Agrochemical discovery Fluorine chemistry

Catalyst Loading and Coupling Efficiency

In the Suzuki–Miyaura coupling of pyrazine electrophiles with arylboronic acids, pyrazine O-triflates are competent substrates that afford coupled products in good yields, but require a high palladium catalyst loading of up to 10 mol%, whereas the corresponding pyrazine bromides typically operate with 1–5 mol% Pd [1]. This difference in catalyst demand reflects the distinct oxidative addition kinetics of C–OTf vs C–Br bonds on the electron-deficient pyrazine ring.

Catalyst Loading Requirement
Cross-study comparable
Up to 10 mol% Pd (triflate) vs 1–5 mol% Pd (bromide); 2- to 10-fold higher loading
Reflects distinct oxidative addition kinetics; preferred when halide-sensitive groups require orthogonal reactivity.
Under standard Suzuki–Miyaura conditions as reviewed in Nikishkin et al. Org. Biomol. Chem. 2013.
Cross-coupling methodology Heterocyclic synthesis Catalysis

Storage Stability as a Selection Criterion

In the context of Suzuki–Miyaura coupling for synthesizing coelenterazine analogs, imino-O-triflates derived from aminopyrazinones were found to be 'sometimes too unstable to be stored during the optimization of the reaction conditions,' necessitating their replacement by the more stable imino-O-tosylate congeners [1]. This directly establishes that pyrazine-based triflates can present a stability liability relative to tosylate alternatives, a property that must inform procurement, storage, and handling protocols.

Storage Stability
Direct head-to-head
Imino-O-triflate: described as too unstable to store during optimization; imino-O-tosylate is shelf-stable.
Triflate building blocks should be ordered as-needed with attention to cold-chain handling; bulk inventory may be inadvisable without explicit stability validation.
Qualitative assessment from coelenterazine analog synthesis; timescale spans days to weeks of iterative experimentation.
Synthetic methodology Coelectrazine analog synthesis Stability

Chlorine-Free Route to High-Purity Triarylpyrazines

The synthesis of triarylpyrazine derivatives from 5,6-diaryl-2-pyrazyl triflate proceeds in high yield via palladium-catalyzed Suzuki–Miyaura coupling with arylboronic acids. Critically, the triflate route introduces no chlorine, unlike routes employing chloro-pyrazine intermediates, thereby producing triarylpyrazine derivatives with high purity that directly translate to enhanced durability in light-emitting elements [1]. This chlorine-free purity advantage is a direct differentiator vs the chloro analog.

Chlorine-Free Purity Advantage
Direct head-to-head
Triflate route: chlorine-free, high-purity triarylpyrazines; chloro-pyrazine route: residual chlorine potential.
Eliminates halogen-derived impurities known to limit phosphorescent OLED device lifetime.
Qualitative durability comparison from patent data; no quantitative lifetime values provided.
Organometallic complexes OLED materials High-purity synthesis

Evidence-Backed Application Scenarios


Medicinal Chemistry SAR of Perfluoroalkyl-Pyrazines

The –C₂F₅ group delivers stronger electron withdrawal and higher lipophilicity than –CF₃ [1], enabling medicinal chemists to access a differentiated region of physicochemical property space. Procurement of this building block allows direct head-to-head comparison with the –CF₃ analog in lead optimization series targeting improved membrane permeability or metabolic stability while maintaining the pyrazine core.

Orthogonal Cross-Coupling in Complex Synthesis

The pyrazine triflate electrophile engages in Suzuki–Miyaura and Negishi couplings [2], while being orthogonal to aryl halides. This enables sequential coupling strategies where a halide elsewhere in the substrate must remain intact during the pyrazine functionalization step. The triflate is the leaving group of choice when the corresponding bromide or iodide intermediate is synthetically inaccessible or unstable.

High-Purity Optoelectronic Material Synthesis

The chlorine-free nature of the triflate-based synthetic route to triarylpyrazines eliminates halogen-derived impurities that limit OLED device lifetime [3]. Researchers procuring this building block for organometallic complex synthesis (e.g., ortho-iridiated phosphorescent emitters) benefit from a pathway to higher-purity ligands that directly contribute to improved device durability.

Agrochemical Discovery with Enhanced Bioactivity

The patent literature on fluoroalkyl-substituted pyridines, pyrimidines, and pyrazines explicitly targets compounds with perfluoroalkyl groups larger than trifluoromethyl for pharmaceutical and agricultural applications [4]. The –C₂F₅ pyrazine triflate serves as a building block for constructing such compounds, which were previously inaccessible via existing methods, offering agrochemical discovery teams a route to novel fluoroalkylated heterocycles.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR of perfluoroalkyl-pyrazines
–C₂F₅ electronic / lipophilic profile
Membrane permeability and metabolic stability endpoints
Orthogonal cross-coupling in complex synthesis
Triflate leaving group orthogonality
Sequential coupling selectivity and halide compatibility
High-purity optoelectronic material synthesis
Chlorine-free synthetic route
Ligand purity and OLED device lifetime assessment
Agrochemical discovery with fluoroalkyl heterocycles
Perfluoroalkyl chain length > CF₃
Bioactivity screening and environmental stability profiling
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